molecular formula C7H6ClNO3 B3090921 Methyl 5-chloro-6-hydroxynicotinate CAS No. 1214365-99-7

Methyl 5-chloro-6-hydroxynicotinate

Cat. No.: B3090921
CAS No.: 1214365-99-7
M. Wt: 187.58 g/mol
InChI Key: NVEWDXZTSKXQJB-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-6-hydroxynicotinate” is a chemical compound with the CAS Number: 316166-47-9 . Its IUPAC name is methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate . The molecular weight of this compound is 187.58 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic synthesis, "Methyl 5-chloro-6-hydroxynicotinate" is utilized as a building block for constructing more complex molecular structures. For instance, the synthesis of aza analogues of enviroxime from 6-hydroxynicotinic acid demonstrates the compound's role in creating pharmacologically relevant structures, although the synthesized compound showed inactivity against specific viruses (Kelley et al., 1990). Additionally, the compound is involved in cycloaddition reactions to produce bicyclic nitrogenous structures, resembling natural alkaloids, showcasing its potential in generating bioactive molecules (Fu et al., 2017).

Biotransformation and Microbial Degradation

"this compound" also plays a significant role in biotransformation processes. Research has demonstrated the regioselective hydroxylation of related pyridine carboxylic acids by microbial species, indicating the compound's potential in microbial degradation pathways and the production of hydroxylated derivatives for various applications (Tinschert et al., 2000). Furthermore, studies on Mycobacterium sp. have revealed the capability of certain bacteria to utilize 5-chloro-2-hydroxynicotinic acid, closely related to "this compound", as a sole carbon source, leading to the proposal of a degradation pathway for this compound (Tibbles et al., 1989).

Enzymatic Studies

Enzymatic studies involving "this compound" have contributed to understanding enzyme mechanisms and substrate specificity. The purification and characterization of enzymes like 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens highlight the compound's relevance in enzymology and its potential use in industrial applications, such as the synthesis of chemical precursors for pharmaceuticals (Nakano et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of Methyl 5-chloro-6-hydroxynicotinate is the enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .

Mode of Action

This compound interacts with its target, NicC, to catalyze the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH . This reaction is facilitated by an electrophilic aromatic substitution reaction mechanism in which His47-Tyr215 may serve as the general base to catalyze substrate hydroxylation .

Biochemical Pathways

The action of this compound affects the nicotinic acid degradation pathway in aerobic bacteria . The decarboxylative hydroxylation of 6-HNA to 2,5-DHP is a key step in this pathway, leading to downstream effects that contribute to the overall metabolic process of nicotinic acid degradation .

Pharmacokinetics

The compound’s interaction with nicc and its role in the nicotinic acid degradation pathway suggest that it may have significant bioavailability in bacterial systems where this pathway is active .

Result of Action

The molecular and cellular effects of this compound’s action include the decarboxylative hydroxylation of 6-HNA to 2,5-DHP and the oxidation of NADH . These reactions contribute to the degradation of nicotinic acid in aerobic bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of aerobic bacteria and the availability of nicotinic acid can impact the compound’s effectiveness . .

Properties

IUPAC Name

methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEWDXZTSKXQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of commercially available 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (4.000 g; 23.04 mmol) and concentrated H2SO4 (0.3 ml) in anh. MeOH (52 ml) was refluxed, under nitrogen, for 19 h. MeOH was removed under reduced pressure, and the residue was basified by addition of a solution of 10% aq. NaHCO3. The mixture was then extracted with DCM (5×), and the mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate as a pale yellow solid. LC-MS (conditions D): tR=0.61 min.; [M+H]+: 187.93 g/mol.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-chloro-6-hydroxynicotinate
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